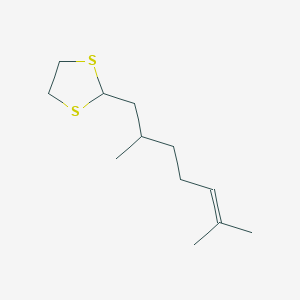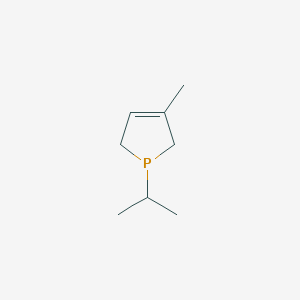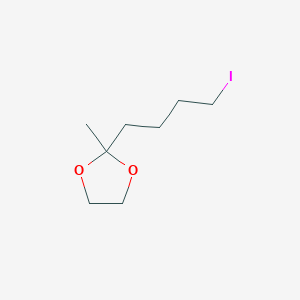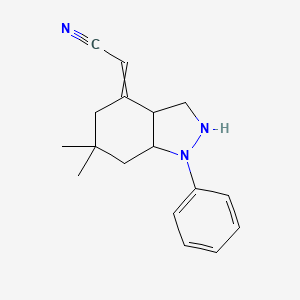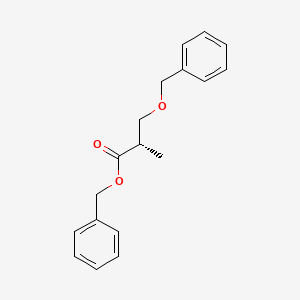![molecular formula C11H11N3O3S B14492798 N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 64724-93-2](/img/structure/B14492798.png)
N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[221]hept-5-ene-2-carboxamide is a complex organic compound that features a unique combination of a nitrothiazole ring and a bicycloheptene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves the formation of the nitrothiazole ring followed by its attachment to the bicycloheptene structure. One common method involves the nitration of a thiazole precursor, followed by a series of condensation reactions to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Properties
CAS No. |
64724-93-2 |
|---|---|
Molecular Formula |
C11H11N3O3S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C11H11N3O3S/c15-10(8-4-6-1-2-7(8)3-6)13-11-12-5-9(18-11)14(16)17/h1-2,5-8H,3-4H2,(H,12,13,15) |
InChI Key |
KAEOSNVVJPCWOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14492721.png)
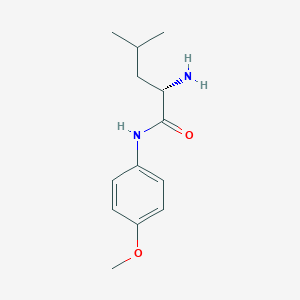
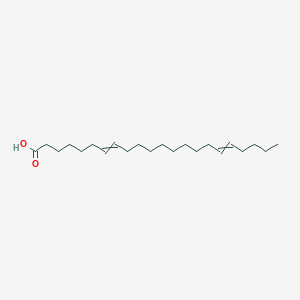
![Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14492728.png)
